4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Preparation Methods
Benzotriazole can be easily introduced into a molecule by a variety of reactions, activating it toward numerous transformations . The synthetic routes often involve the use of benzotriazole as a starting material, which undergoes reactions such as nucleophilic substitution, cyclization, and condensation to form the desired compound . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Cyclization: The benzotriazole moiety can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with molecular targets and pathways within biological systems. The benzotriazole moiety is known for its ability to form π–π stacking interactions and hydrogen bonds, allowing it to bind with enzymes and receptors . This binding can modulate the activity of these targets, leading to various biological effects such as inhibition of cancer cell proliferation or antimicrobial activity.
Comparison with Similar Compounds
Similar compounds to 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-NITROPHENYL CYANIDE include other benzotriazole derivatives, such as:
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Known for its anticancer properties.
N,N’-BIS[4-(1H(2H)-BENZOTRIAZOL-1(2)-YL)PHENYL]ALKYLDICARBOXAMIDES: Evaluated for their antiviral activity.
FERROCENYL BENZOTRIAZOLES: Investigated for their anticancer activity.
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-5-nitrobenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N6O2/c15-7-9-5-13(14(20(21)22)6-10(9)8-16)19-12-4-2-1-3-11(12)17-18-19/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSBVXDCWPVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.